REACTION_CXSMILES
|
Cl.[Na+].[C:3]1([S:9]([O-:11])=[O:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[C:3]1([S:9]([OH:11])=[O:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
benzenesulfinic acid sodium salt
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[Na+].C1(=CC=CC=C1)S(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with ethyl acetate (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |